
Tin mesoporphyrin
Vue d'ensemble
Description
Stannsoporfin, également connu sous le nom de mésoporphyrine d'étain, est un composé de métalloporphyrine synthétique. C'est un inhibiteur compétitif de l'enzyme hème oxygénase, qui joue un rôle crucial dans le catabolisme de l'hème en biliverdine, monoxyde de carbone et fer libre. Le stannsoporfin est principalement étudié pour son utilisation potentielle dans le traitement de l'hyperbilirubinémie chez les nouveau-nés, une affection qui peut entraîner une jaunisse grave .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le stannsoporfin est synthétisé par une série de réactions chimiques impliquant des dérivés de porphyrines et des composés d'étain. La synthèse implique généralement la réduction des groupes vinyliques aux positions C2 et C4 sur le macrocycle de porphyrine pour former des groupes éthyles. Ceci est suivi par l'incorporation de l'étain comme atome central dans le cycle de porphyrine .
Méthodes de production industrielle
La production industrielle de stannsoporfin implique des méthodes de synthèse à grande échelle pour obtenir des compositions de haute pureté. Ces méthodes sont conçues pour produire du stannsoporfin en grande quantité tout en maintenant la pureté requise pour les applications pharmaceutiques .
Analyse Des Réactions Chimiques
Neonatal Hyperbilirubinemia
Tin mesoporphyrin has been extensively studied for its efficacy in treating neonatal hyperbilirubinemia. Clinical trials indicate that early administration can significantly decrease bilirubin levels and reduce the need for phototherapy:
Study | Administration Method | Outcome |
---|---|---|
1 | Intramuscular | Decreased total bilirubin within 10 hours post-administration |
2 | Intravenous | Reduced duration of phototherapy in predischarge infants |
Cancer Therapy
In preclinical models, this compound has shown promise as an adjunct therapy in cancer treatment by enhancing the efficacy of chemotherapy:
Study | Cancer Type | Mechanism |
---|---|---|
1 | Breast Cancer | Inhibits immune suppression by targeting myeloid heme oxygenase-1 |
2 | Non-Small Cell Lung Cancer | Reduces cell proliferation by interfering with glutathione systems |
-
Safety and Side Effects
While this compound is generally well-tolerated, some side effects have been reported:
-
Photosensitivity : Transient cutaneous photosensitivity may occur following administration.
-
Heme Accumulation Concerns : The potential for excessive heme accumulation necessitates monitoring and further research to establish safety protocols.
This compound represents a significant advancement in both neonatal medicine and oncology due to its unique chemical properties and mechanisms of action. Its dual role as a heme oxygenase inhibitor highlights its therapeutic potential while also raising important safety considerations regarding heme accumulation. Ongoing research will continue to elucidate its full range of applications and optimize its use in clinical settings.
Applications De Recherche Scientifique
Neonatal Hyperbilirubinemia
One of the most significant applications of tin mesoporphyrin is in the treatment and prevention of neonatal hyperbilirubinemia. Clinical trials have demonstrated that SnMP can effectively reduce bilirubin levels in newborns at risk for jaundice. For instance, a phase II clinical trial found that early administration of SnMP significantly decreased the need for phototherapy and reduced total bilirubin levels in neonates .
Case Study:
A clinical trial involving preterm infants showed that SnMP administration prior to discharge led to a reduction in total bilirubin levels and a decrease in the duration of phototherapy required . This suggests that SnMP could be a valuable adjunct therapy for preventing severe jaundice in vulnerable populations.
Oncology
Recent studies have explored the potential of this compound as an immune checkpoint inhibitor. Research indicates that SnMP can enhance anti-tumor immunity when used in conjunction with traditional chemotherapy agents. In preclinical models, SnMP was shown to inhibit heme oxygenase-1 (HO-1), which is often overexpressed in tumors and contributes to immune evasion .
Case Study:
In a study using a murine model of breast cancer, the combination of SnMP and chemotherapy resulted in significant tumor growth inhibition compared to chemotherapy alone. This suggests that SnMP may enhance the efficacy of existing cancer therapies by modulating immune responses .
Efficacy and Safety
The efficacy and safety profile of this compound has been extensively evaluated through various studies:
- In Vitro Studies: this compound has demonstrated potent inhibition of heme oxygenase activity in vitro, leading to decreased bilirubin production within 24 hours post-administration .
- Animal Studies: Animal models have shown that SnMP can effectively lower bilirubin levels without significant adverse effects, although concerns about potential photosensitivity have been noted .
- Clinical Trials: While still under investigation for broader use, early clinical trials indicate that SnMP is well-tolerated with minimal side effects, making it a promising candidate for routine clinical application in neonatology and possibly oncology .
Comparative Efficacy Table
Mécanisme D'action
Stannsoporfin exerts its effects by inhibiting the enzyme heme oxygenase. This enzyme catalyzes the breakdown of heme to biliverdin, carbon monoxide, and free iron. By inhibiting heme oxygenase, stannsoporfin prevents the conversion of heme to biliverdin, leading to a reduction in bilirubin levels. This mechanism is particularly beneficial in treating hyperbilirubinemia in newborns, as it helps prevent the accumulation of bilirubin and the associated risk of jaundice .
Comparaison Avec Des Composés Similaires
Le stannsoporfin fait partie d'un groupe de métalloporphyrines synthétiques qui agissent comme des inhibiteurs de l'hème oxygénase. Des composés similaires comprennent :
Mésoporphyrine de zinc : Une autre métalloporphyrine avec des effets inhibiteurs similaires sur l'hème oxygénase.
Mésoporphyrine de chrome : Connue pour ses propriétés inhibitrices de l'hème oxygénase, mais avec des profils pharmacocinétiques différents.
Mésoporphyrine de manganèse : Inhibe également l'hème oxygénase, mais a des effets biologiques distincts par rapport au stannsoporfin
Le stannsoporfin est unique en raison de sa forte puissance et de son inhibition spécifique de l'hème oxygénase, ce qui en fait un composé précieux pour la recherche médicale et scientifique .
Activité Biologique
Tin mesoporphyrin (SnMP), also known as stannsoporfin, is a metalloporphyrin that has gained attention for its biological activity, particularly in the context of neonatal hyperbilirubinemia and cancer treatment. This article provides a comprehensive overview of the biological effects, mechanisms of action, and clinical applications of SnMP, supported by relevant data tables and case studies.
SnMP primarily functions as a competitive inhibitor of heme oxygenase (HO), the enzyme responsible for the degradation of heme into biliverdin and subsequently bilirubin. By inhibiting HO, SnMP prevents the conversion of heme to biliverdin, leading to an accumulation of heme rather than bilirubin. This mechanism is particularly beneficial in conditions characterized by excessive bilirubin production, such as neonatal jaundice.
1. Treatment of Neonatal Hyperbilirubinemia
Neonatal hyperbilirubinemia is a common condition that can lead to serious complications if untreated. SnMP has been shown to effectively reduce bilirubin levels in newborns.
- Efficacy : In a study involving preterm infants, a single dose of SnMP (6 μmol/kg) significantly reduced the need for phototherapy by over 75% and eliminated the requirement for exchange transfusions in jaundiced term and near-term infants .
- Case Study : A notable case documented the administration of SnMP to a very-low-birth-weight infant with severe hemolytic hyperbilirubinemia, successfully eliminating the need for an exchange transfusion .
2. Potential in Cancer Treatment
Recent studies have explored the potential of SnMP as an immune checkpoint inhibitor in cancer therapy. By targeting HO-1, which is often upregulated in tumors, SnMP may enhance anti-tumor immune responses.
- Research Findings : A preclinical study demonstrated that combining SnMP with chemotherapy improved outcomes in murine models of breast cancer by inhibiting tumor growth and enhancing immune response .
Study | Cancer Type | Combination Therapy | Outcome |
---|---|---|---|
Adhikari et al., 2018 | Breast Cancer | SnMP + 5-Fluorouracil | Improved anti-tumor response; enhanced survival rates . |
Safety and Efficacy Concerns
While SnMP has shown promise in various applications, safety concerns regarding heme accumulation must be addressed. Studies indicate that while heme levels may rise due to HO inhibition, mechanisms exist for its excretion and metabolism . Further research is needed to fully understand the long-term implications of heme accumulation following SnMP treatment.
Summary of Findings
- Inhibition of Bilirubin Production : SnMP effectively reduces bilirubin levels in neonates, demonstrating superiority over traditional treatments like phototherapy.
- Cancer Therapy Potential : Emerging evidence suggests that SnMP could serve as an adjunct therapy in cancer treatment by modulating immune responses.
- Safety Profile : Ongoing evaluations are necessary to ascertain the long-term safety and efficacy of SnMP, particularly concerning heme metabolism.
Q & A
Basic Research Questions
Q. What is the primary biochemical mechanism of tin mesoporphyrin (SnMP) in inhibiting heme oxygenase (HO) activity, and how is this applied in experimental models?
SnMP competitively inhibits HO-1 and HO-2 isoforms by binding to the enzyme’s active site, thereby blocking the degradation of heme into biliverdin, carbon monoxide, and free iron. This mechanism is leveraged in neonatal hyperbilirubinemia studies to reduce bilirubin production . To validate HO inhibition, researchers often measure bilirubin levels in plasma or tissue homogenates using spectrophotometry or HPLC, with SnMP doses ranging from 10–20 mg/kg in murine models . Control experiments should include vehicle-treated groups and HO activity assays (e.g., microsomal HO activity measurements via bilirubin formation rates) .
Q. What are standard protocols for administering SnMP in in vivo studies, and what factors influence dosing regimens?
SnMP is typically administered intraperitoneally or subcutaneously. In neonatal hyperbilirubinemia models, a single dose of 10–20 mg/kg effectively suppresses bilirubin production for 24–48 hours . For chronic studies (e.g., cancer or metabolic disease), repeated doses may be required, but prolonged use risks hematotoxicity, as seen in comparative studies with zinc mesoporphyrin (ZnMP) . Key considerations include:
- Solubility : SnMP requires alkaline solutions (e.g., 2% sodium bicarbonate) for stability.
- Photoreactivity : Avoid light exposure during handling to prevent degradation .
- Tissue distribution : SnMP accumulates in the liver and brain; brain penetration is confirmed in neonatal mice via fluorescence imaging .
Q. How do researchers distinguish SnMP-specific effects from off-target interactions in HO-1 inhibition studies?
Methodological approaches include:
- Genetic controls : Use HO-1 knockout models or siRNA-mediated HO-1 silencing to compare outcomes with SnMP-treated wild-type models .
- Rescue experiments : Co-administer HO byproducts (e.g., bilirubin or carbon monoxide donors) to reverse SnMP effects .
- Dose-response curves : Establish a correlation between SnMP concentration and HO activity suppression, ensuring effects plateau at higher doses .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating SnMP as an immune checkpoint inhibitor in combination with chemotherapy?
Preclinical cancer studies (e.g., breast cancer models) combine SnMP with chemotherapeutics like 5-fluorouracil. Key steps:
- Tumor microenvironment (TME) analysis : Use single-cell RNA sequencing to identify myeloid-derived HO-1 expression and correlate with PD-L1/2 levels .
- Immune profiling : Quantify CD8+ T-cell infiltration via flow cytometry and IFN-γ ELISpot assays.
- Therapeutic comparison : Benchmark SnMP against PD-1/PD-L1 inhibitors in the same model to assess efficacy metrics (e.g., tumor volume reduction, survival) .
Q. How can conflicting data on SnMP’s role in oxidative stress be reconciled across different disease models?
SnMP’s dual role—HO inhibition versus indirect antioxidant effects—depends on context:
- Diabetes models : SnMP exacerbates oxidative stress by blocking HO-1–mediated upregulation of EC-SOD and catalase .
- Neuroprotection studies : SnMP reverses propofol-induced HO-1 activation, increasing apoptosis in astrocytes unless co-administered with HO byproducts . To resolve contradictions, researchers should:
- Profile downstream targets : Measure antioxidant enzymes (e.g., SOD, catalase) and oxidative markers (e.g., lipid peroxidation, 8-OHdG) .
- Contextualize HO-1 dynamics : HO-1’s role shifts from cytoprotective to pro-apoptotic under chronic vs. acute stress .
Q. What strategies improve SnMP delivery to the brain for studying neurodegenerative diseases?
Challenges include the blood-brain barrier (BBB) and SnMP’s hydrophobicity. Solutions:
- Nanoparticle encapsulation : Use lipid-based carriers to enhance BBB penetration, as demonstrated in Alzheimer’s β-amyloid aggregation studies .
- Dose optimization : Neonatal mice show higher brain uptake than adults; adjust dosing schedules for age-specific pharmacokinetics .
- Multimodal imaging : Combine SnMP’s intrinsic fluorescence (ex/em: 399/610 nm) with MRI contrast agents for real-time tracking .
Q. How does SnMP’s pharmacodynamic profile compare to other metalloporphyrins in long-term studies?
SnMP exhibits prolonged HO inhibition (>48 hours) due to slow hepatic metabolism, unlike ZnMP, which has a shorter duration but lower hematotoxicity . Critical comparisons include:
- Enzyme specificity : SnMP preferentially inhibits HO-1, while Cr(III) mesoporphyrin targets both HO-1 and HO-2 .
- Toxicity screens : Monitor hematopoietic parameters (e.g., erythrocyte counts) and liver enzymes in chronic dosing regimens .
Q. Methodological Challenges
Q. What are best practices for validating HO inhibition in SnMP-treated models?
- HO activity assays : Use microsomal fractions from liver/spleen to measure bilirubin generation via absorbance at 468 nm .
- Protein quantification : Western blot or ELISA for HO-1/HO-2 to confirm enzyme levels are unaffected (SnMP inhibits activity, not expression) .
- Negative controls : Include inactive porphyrin analogs (e.g., MgMP) to rule out nonspecific effects .
Q. How can researchers address SnMP’s photoreactivity in in vitro assays?
Propriétés
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;tin(4+);dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDZJTIZVZFNCM-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Cl-].[Cl-].[Sn+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36Cl2N4O4Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Kernicterus is attributed to high levels of bilirubin, a by-product of heme metabolism. Bilirubin is a bile pigment, which is normally eliminated from the body after conversion into a water-soluble form by the liver. Stannsoporfin's mechanism of action specifically inhibits the enzyme that blocks the conversion of heme into bilirubin. | |
Record name | Stannsoporfin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04912 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
106344-20-1 | |
Record name | Stannsoporfin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106344201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannsoporfin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04912 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | STANNSOPORFIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KAE1U0G7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.